Nuevo Verde de Indocianina

Descripción general

Descripción

New Indocyanine Green (also known as IR-820) is a cost-effective imaging agent with low cytotoxicity . It is used for image-guided photothermal therapy for the treatment of cancer and as a contrasting agent for the detection and quantification of infected tissues in animals . It is also used in tests to help determine cardiac output, liver function, and blood flow in the liver .

Synthesis Analysis

The synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction has been reported . The synthesis involves the interaction of IR820 with albumin, which enhances its fluorescence . Another study reported the synthesis of imidazole-dye conjugates by linking imidazole and nitroimidazoleacetic acids to an indocyanine green (ICG) carboxylic acid derivative, using an ethanolamine linker .

Molecular Structure Analysis

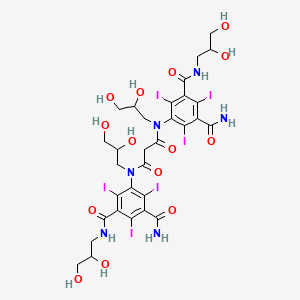

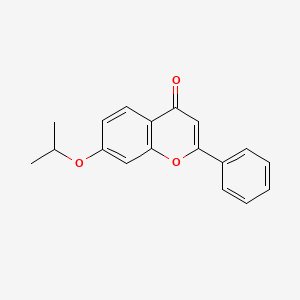

Indocyanine Green is a tricarbocyanine dye with a broad absorption band at 690 nm in aqueous solution . A theoretical study on its spectrum and luminescence mechanism based on Density Functional Theory (DFT) has established the theoretical spectrum and orbital model of its molecular level .

Chemical Reactions Analysis

ICG is a biologically safe photosensitizer that can kill tumor cells by producing singlet oxygen species and photothermal heat upon NIR irradiation . To enhance its photothermal therapy property, IR820 is encapsulated with another kind of photothermal agent, polydopamine (PDA), under alkaline conditions .

Physical And Chemical Properties Analysis

New Indocyanine Green (IR820) exhibits near-infrared (NIR:700–1,700 nm) fluorescence emission . The formed IR820@PDA@PEG nanoparticles showed a spherical shape with an average diameter of ∼159.6 nm . They exhibited better photostability and lower cytotoxicity than free IR820 molecules .

Aplicaciones Científicas De Investigación

Oncología Quirúrgica

Imágenes de fluorescencia con ICG: ha revolucionado la oncología quirúrgica. Se utiliza para la biopsia de ganglio linfático centinela, que es crucial para la estadificación y la planificación del tratamiento en cánceres como el de mama, pulmón y estómago . El ICG ayuda en la localización del tumor y los procedimientos quirúrgicos guiados por imágenes, permitiendo a los cirujanos delimitar con precisión los márgenes del tumor. También es fundamental para evaluar la perfusión anastomótica, asegurando un flujo sanguíneo adecuado después de la cirugía .

Manejo del Cáncer Oral

En el cáncer oral, la biopsia de ganglio linfático centinela asistida por ICG es un cambio de juego. Ayuda a definir límites tumorales claros y ayuda a los cirujanos a extirpar completamente los tumores primarios. El ICG también se utiliza en la anastomosis microvascular durante la reparación y reconstrucción de cabeza y cuello, lo que reduce el tiempo de operación y mejora los resultados .

Terapia Fotodinámica

El ICG ha demostrado un gran potencial en la terapia fotodinámica (PDT). Se utiliza para atacar y destruir específicamente las células tumorales. Cuando se expone a la luz infrarroja cercana, el ICG produce especies reactivas de oxígeno (ROS), que son letales para las células cancerosas y las bacterias patógenas .

Diagnóstico de Carcinosis Peritoneal

La cirugía guiada por ICG se está explorando para el diagnóstico y tratamiento de la carcinosis peritoneal. Ayuda en la identificación y localización de tumores dentro de la cavidad peritoneal, lo que potencialmente mejora los resultados quirúrgicos .

Mecanismo De Acción

Target of Action

Indocyanine Green (ICG) is a near-infrared tricarbocyanine dye that primarily targets tumor cells and pathogenic bacteria . It is also known to target hepatic parenchymal cells . The compound is taken up almost exclusively by these cells and secreted entirely into the bile .

Mode of Action

ICG interacts with its targets by producing reactive oxygen species (ROS) and photothermal heat upon near-infrared (NIR) irradiation . This interaction results in the death of targeted cells, making ICG a potent agent for photothermal (PTT) and photodynamic (PDT) therapy .

Biochemical Pathways

The biochemical pathways affected by ICG primarily involve the generation of ROS and heat. When exposed to NIR light, ICG molecules absorb the light and convert it into heat or ROS . These products then induce cell death, effectively eliminating targeted cells .

Pharmacokinetics

ICG has a unique pharmacokinetic profile. It undergoes no significant extrahepatic or enterohepatic circulation . Simultaneous arterial and venous blood estimations have shown negligible renal, peripheral, lung, or cerebro-spinal uptake of the dye . Icg has some limitations such as easy aggregation, rapid aqueous degradation, and a short half-life . To address these limitations, ICG is further formulated with nanoparticles .

Result of Action

The result of ICG’s action is the effective elimination of targeted cells. By producing ROS and heat, ICG can kill tumor cells and pathogenic bacteria . This makes it a valuable tool in cancer therapeutics and antimicrobial therapy .

Action Environment

The action of ICG can be influenced by various environmental factors. For instance, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching . These factors can affect the stability and efficacy of ICG. Therefore, composite nanomaterials based on ICG have been designed and widely used to improve its water and optical stability .

Direcciones Futuras

The number of new indications for indocyanine green continues to increase, including innovative options for detecting and guiding management of colorectal metastasis to the liver . Its applications in surgery and oncology are growing exponentially, and an updated review of the literature suggests that it has significant potential in the detection and treatment of tumors .

Análisis Bioquímico

Biochemical Properties

New Indocyanine Green plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, New Indocyanine Green binds to plasma proteins, primarily albumin, which facilitates its transport within the bloodstream . The dye’s interaction with albumin is crucial for its stability and distribution in the body. Additionally, New Indocyanine Green can produce reactive oxygen species when exposed to near-infrared light, which can be utilized in photodynamic therapy .

Cellular Effects

New Indocyanine Green has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, New Indocyanine Green can induce apoptosis in cancer cells by generating reactive oxygen species under near-infrared light exposure . This process involves the activation of cell death pathways and the modulation of gene expression related to apoptosis. Furthermore, New Indocyanine Green has been shown to enhance the uptake of nanoparticles in cancer cells, improving the efficacy of targeted therapies .

Molecular Mechanism

The molecular mechanism of New Indocyanine Green involves several key interactions at the molecular level. The dye binds to specific biomolecules, such as proteins and lipids, through non-covalent interactions . This binding can lead to enzyme inhibition or activation, depending on the context. For instance, New Indocyanine Green can inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . Additionally, the dye can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of New Indocyanine Green can change over time. The dye’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that New Indocyanine Green remains stable for several hours after administration, allowing for prolonged imaging and therapeutic applications . The dye can degrade over time, leading to a decrease in its fluorescence intensity and efficacy . Long-term studies have also indicated that New Indocyanine Green can have lasting effects on cellular function, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of New Indocyanine Green vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At higher doses, New Indocyanine Green can induce toxicity, particularly in the liver and kidneys . Threshold effects have been observed, where the dye’s efficacy in imaging and therapy increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing the dosage for specific applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

New Indocyanine Green is involved in several metabolic pathways. The dye is primarily metabolized in the liver, where it undergoes conjugation with glucuronic acid and is subsequently excreted in the bile . This process involves several enzymes, including UDP-glucuronosyltransferases, which facilitate the conjugation reaction . The metabolic flux of New Indocyanine Green can be influenced by various factors, such as the presence of other drugs or changes in liver function . Additionally, the dye can affect metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of New Indocyanine Green within cells and tissues are mediated by several mechanisms. The dye is transported across cell membranes through passive diffusion and active transport processes . Once inside the cells, New Indocyanine Green can bind to various intracellular proteins and lipids, influencing its localization and accumulation . The dye’s distribution within tissues is also affected by its interaction with plasma proteins, which facilitate its transport through the bloodstream . These interactions are crucial for the dye’s efficacy in imaging and therapeutic applications.

Subcellular Localization

New Indocyanine Green exhibits specific subcellular localization patterns that influence its activity and function. The dye is primarily localized in the cytoplasm, where it can interact with various organelles and biomolecules . For instance, New Indocyanine Green can accumulate in mitochondria, where it can induce apoptosis by generating reactive oxygen species under near-infrared light exposure . Additionally, the dye can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for the dye’s effectiveness in imaging and therapeutic applications.

Propiedades

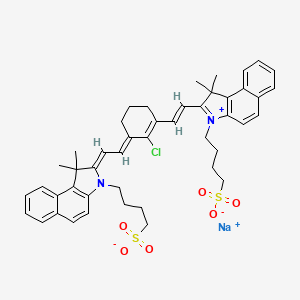

IUPAC Name |

sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANIQVAJHXBIAY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50ClN2NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

849.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172616-80-7 | |

| Record name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.